molecular formula C16H15ClN2O3S B2930045 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide CAS No. 941974-57-8

4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide

Cat. No.: B2930045
CAS No.: 941974-57-8
M. Wt: 350.82
InChI Key: PPSSQFJQTRMTHH-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a synthetic benzamide derivative designed for advanced research applications. Its molecular structure incorporates a 1,1-dioxidoisothiazolidine moiety, a sulfonamide-like functional group known to enhance solubility and bioactivity, making it a valuable scaffold in medicinal chemistry and drug discovery . Compounds featuring this core structure are frequently investigated for their potential as enzyme inhibitors and for their antimicrobial properties . The structural design of this compound suggests significant potential for neuroscience research. Benzamide derivatives have been identified as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs), such as mGluR5, acting through novel binding sites that are distinct from known modulators like MPEP . This mechanism is of high interest for investigating neurological pathways and developing new therapeutic strategies. Researchers can utilize this compound as a key intermediate or pharmacophore to explore its interactions with specific biological targets and to synthesize novel analogs for structure-activity relationship (SAR) studies. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care and conduct their own experiments to verify its identity, purity, and suitability for their specific research objectives.

Properties

IUPAC Name

4-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3S/c17-13-4-2-12(3-5-13)16(20)18-14-6-8-15(9-7-14)19-10-1-11-23(19,21)22/h2-9H,1,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSSQFJQTRMTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the chlorination of benzamide to introduce the chloro group. Subsequent steps include the formation of the isothiazolidin-2-yl group and its attachment to the phenyl ring. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and other advanced techniques can be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: In biological research, 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide can be employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which 4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide exerts its effects involves its interaction with specific molecular targets. The chlorobenzamide moiety can bind to receptors or enzymes, modulating their activity. The isothiazolidin-2-yl group may enhance the compound's solubility and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s isothiazolidine sulfone differentiates it from thiazolidine sulfones (e.g., ) and hydrazinesulfonyl derivatives (e.g., ).
  • Piperazine-substituted analogues (e.g., ) exhibit higher molecular weights and altered solubility profiles due to basic nitrogen atoms.

Benzamide Derivatives with Alternative Heterocyclic Substituents

Compound Name Heterocycle Type Molecular Formula Yield (%) Melting Point (°C) Biological Activity Reference
4-Chloro-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl)benzamide (PB3) Benzimidazole C₂₁H₁₅ClN₂O 65 184 Not reported
4-Chloro-N-(4-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)phenyl)benzamide 1,2,4-Oxadiazole C₂₂H₁₄Cl₂N₂O₃ 98 Not reported Antitumor (via Smo inhibition)
N-(3-chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide Imidazole C₁₆H₁₁ClFN₂O Not reported Not reported Anticancer (cervical cancer activity)

Key Observations :

  • Heterocycles like benzimidazole (PB3) and oxadiazole () introduce distinct electronic and steric effects compared to the isothiazolidine sulfone.
  • Compounds with imidazole substituents () demonstrate notable anticancer activity, suggesting that heterocycle choice critically influences bioactivity.

Substituent Variations on the Benzamide Core

Compound Name Substituent Position/Type Molecular Formula Reaction Yield (%) Key Spectral Data (ESI-MS) Reference
4-Chloro-N-(4-((2-chloroquinazolin-4-yl)oxy)phenyl)benzamide (15b) 2-Chloroquinazoline ether C₂₁H₁₂Cl₂N₂O₂ Not reported [M+H]⁺: 407.0
4-Chloro-N-(2-((5-trifluoromethyl-2-pyridyl)sulfonyl)ethyl)benzamide Pyridylsulfonyl ethyl C₁₆H₁₃ClF₃N₂O₃S Not reported [M+H]⁺: 406.0
4-Chloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide Thiazole sulfonamide C₁₆H₁₂ClN₃O₃S₂ Not reported [M+H]⁺: 394.0

Key Observations :

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance metabolic stability but may reduce solubility.
  • Thiazole sulfonamide derivatives () exhibit higher polarity (PSA: 113.16 Ų) compared to the target compound.

Biological Activity

4-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on various research findings.

Chemical Structure and Properties

The compound features a chloro-substituted phenyl group and an isothiazolidin-2-yl moiety , which contribute to its unique chemical properties. The presence of the dioxidoisothiazolidine structure suggests potential reactivity and biological activity, making it a subject of interest in pharmacological studies.

Molecular Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₇ClN₂O₄S
Molecular Weight425.88 g/mol
CAS Number1105216-30-5

Biological Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant biological activities. These include:

  • Antimicrobial Properties : The structural features may enhance interactions with microbial targets, leading to potential antibacterial effects.
  • Anticancer Activity : Research has suggested that compounds with isothiazolidine structures can inhibit tumor growth through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.

The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, which modulate their activity. The dioxidoisothiazolidine moiety may play a crucial role in enhancing these interactions.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the efficacy of related compounds against Klebsiella pneumoniae, demonstrating significant antibacterial activity attributed to the chloro and dioxidoisothiazolidine groups .
  • Cancer Cell Line Inhibition :
    • Research involving various cancer cell lines showed that derivatives of this compound could inhibit cell proliferation by inducing apoptosis through caspase activation pathways.
  • Inflammation Modulation :
    • Another study highlighted the anti-inflammatory properties of similar compounds, showing reduced levels of pro-inflammatory cytokines in treated models .

Synthesis Routes

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Isothiazolidine Ring : Reacting a suitable precursor with sulfur dioxide.
  • Chlorination : Chlorination of the phenyl ring using thionyl chloride.
  • Acylation : Acylation with appropriate acyl chlorides to yield the final product.

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